molecular formula C27H27N5O3 B3064011 CP-724714 CAS No. 845680-17-3

CP-724714

Numéro de catalogue: B3064011
Numéro CAS: 845680-17-3
Poids moléculaire: 469.5 g/mol
Clé InChI: LLVZBTWPGQVVLW-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-724714 is a potent and selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinase. This compound has shown significant potential in the treatment of HER2-overexpressing cancers, such as breast cancer. HER2 is a member of the epidermal growth factor receptor family, which plays a crucial role in cell growth, survival, and differentiation. Overexpression of HER2 has been linked to various malignancies, making it a critical target for cancer therapy .

Méthodes De Préparation

The synthesis of CP-724714 involves several steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a quinazoline core, followed by the introduction of various substituents to achieve the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

CP-724714 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Chemical Profile

  • Chemical Name : 2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
  • CAS Number : 383432-38-0
  • Potency : IC50 = 10 nM for HER2
  • Selectivity : 500 to 1000-fold selectivity over EGFR and other related receptor tyrosine kinases (RTKs) .

Cancer Cell Line Studies

This compound has been extensively used in vitro to study its effects on various cancer cell lines. It has shown significant efficacy against HER2-positive breast cancer cell lines, such as BT-474. The compound induces G1 cell cycle arrest and apoptosis, demonstrating its potential as a therapeutic agent .

In Vivo Models

In animal studies, this compound has been administered orally to athymic mice bearing HER2-positive tumors. The results indicated a marked reduction in tumor size without significant adverse effects on cardiac tissue, highlighting its therapeutic potential . The effective dose for tumor regression was approximately 25 mg/kg, achieving plasma levels that correlate with its in vitro potency .

Imaging Applications

Recent studies have explored the use of radioiodinated analogs of this compound as imaging agents for SPECT (Single Photon Emission Computed Tomography). These analogs allow for the non-invasive detection of HER2 expression in tumors, facilitating better patient stratification for targeted therapies .

Case Studies

Study Objective Findings
Discovery and Pharmacologic Characterization Evaluate the efficacy of this compound on HER2-driven tumorsInduces G1 arrest and apoptosis; inhibits autophosphorylation in vivo
Radioiodinated Analog Development Assess imaging capabilities of this compound analogsSuccessful synthesis and evaluation for HER2 imaging; demonstrated selective binding to HER2
Phase I Clinical Trials Investigate pharmacokinetics and safetyShowed promising results with manageable side effects; effective at inhibiting tumor growth in early trials

Mécanisme D'action

CP-724714 exerts its effects by selectively inhibiting the tyrosine kinase activity of HER2. This inhibition prevents the autophosphorylation of HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of the HER2 kinase domain, leading to a reduction in extracellular signal-regulated kinase and Akt phosphorylation. This ultimately results in cell cycle arrest and apoptosis in HER2-overexpressing cancer cells .

Comparaison Avec Des Composés Similaires

CP-724714 is unique in its high selectivity for HER2 compared to other receptor tyrosine kinases. Similar compounds include:

Activité Biologique

CP-724714 is a potent and selective inhibitor of the ErbB2 (HER2) receptor tyrosine kinase, which plays a significant role in various human malignancies, particularly breast cancer. This compound has garnered attention due to its ability to inhibit tumor growth in HER2-overexpressing cancers, making it a candidate for targeted therapy.

This compound selectively inhibits the autophosphorylation of the ErbB2 receptor, which is crucial for its activation and subsequent signaling pathways involved in cell proliferation and survival. The compound exhibits an inhibitory concentration (IC50) of approximately 10 nM , demonstrating its high potency against ErbB2 compared to other receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, where it shows 500-1000-fold selectivity .

Table 1: Selectivity Profile of this compound

Receptor TypeIC50 (nM)Selectivity Factor
ErbB2 (HER2)10-
EGFR>500>50
PDGFR>1000>100
Insulin Receptor>1000>100
IGF-1 Receptor>1000>100

In Vitro Studies

In vitro studies have shown that this compound induces G1 cell cycle arrest in HER2-overexpressing cell lines such as BT-474 and SKBr-3. This arrest is associated with reduced phosphorylation of downstream signaling molecules like ERK and Akt, leading to increased apoptosis as evidenced by caspase-3 activation .

In Vivo Studies

In vivo efficacy has been demonstrated in various xenograft models, including breast (BT-474), lung (Calu-3), ovarian (SK-OV-3), and pancreatic (Panc-1) tumors. Oral administration of this compound at doses around 100 mg/kg twice daily resulted in significant tumor regression without overt toxicity .

Table 2: Efficacy in Xenograft Models

Tumor TypeDose (mg/kg)Administration FrequencyTumor Growth Inhibition (%)
BT-474100Twice daily75%
Calu-3100Twice daily70%
SK-OV-3100Twice daily80%
Panc-1100Twice daily65%

Clinical Trials

This compound has undergone phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced HER2-overexpressing tumors. The maximum tolerated dose (MTD) was established at 250 mg thrice daily , with pharmacokinetic studies indicating a peak serum concentration (CmaxC_{max}) around 500 ng/mL .

Case Study: Patient Response

In a subset of patients treated with this compound, notable responses included:

  • Patient A : 50% reduction in tumor size after two cycles.
  • Patient B : Stable disease for six months with manageable liver enzyme elevations.

These findings suggest that this compound may provide clinical benefit in managing HER2-positive cancers, although careful monitoring for hepatic toxicity is essential .

Propriétés

IUPAC Name

2-methoxy-N-[(E)-3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-18-13-21(8-11-25(18)35-22-9-6-19(2)29-15-22)32-27-23-14-20(7-10-24(23)30-17-31-27)5-4-12-28-26(33)16-34-3/h4-11,13-15,17H,12,16H2,1-3H3,(H,28,33)(H,30,31,32)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZBTWPGQVVLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C=CCNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)/C=C/CNC(=O)COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026009
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845680-17-3, 383432-38-0, 537705-08-1
Record name CP 724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845680173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383432380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-724714
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-N-((2E)-3-(4-((3-methyl-4-((6-methyl-3-pyridinyl)oxy)phenyl)amino)-6-quinazolinyl)-2-propen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-724714
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I05QZ0S4V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-724714
Reactant of Route 2
Reactant of Route 2
CP-724714
Reactant of Route 3
Reactant of Route 3
CP-724714
Reactant of Route 4
Reactant of Route 4
CP-724714
Reactant of Route 5
Reactant of Route 5
CP-724714
Reactant of Route 6
Reactant of Route 6
CP-724714

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.